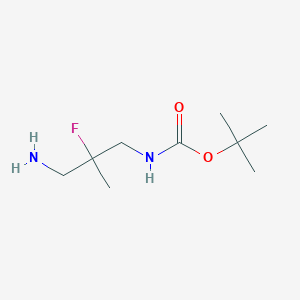
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate (TBAFC) is a relatively new organic compound that has recently been used in a variety of scientific research applications. It is a derivative of carbamate, which is a type of organic compound that contains a carbamate group, consisting of a carbonyl group and an amine group. TBAFC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been used in a variety of scientific research applications, including biochemistry, molecular biology, and pharmacology. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery systems. It has also been used in the study of enzyme-substrate interactions, and in the development of novel drugs.
Mécanisme D'action
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate acts as a competitive inhibitor of enzymes, meaning it can bind to the active site of an enzyme and prevent the substrate from binding. The mechanism of action of this compound is not completely understood, but it is thought to involve the formation of a covalent bond between the carbamate group of this compound and the enzyme.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. In addition, it has been found to inhibit the binding of several proteins, including the adenosine triphosphate (ATP) binding cassette (ABC) transporter proteins. It has also been found to inhibit the release of histamine from mast cells, and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, making it safe to use in laboratory experiments. In addition, it is relatively stable, meaning it can be stored for long periods of time without degradation. However, it is not very soluble in water and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.
Orientations Futures
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of potential future directions. One potential direction is the development of novel drugs based on the structure of this compound. In addition, this compound could be used to study the mechanisms of action of other enzymes and proteins, and to study the effects of inhibitors on these enzymes and proteins. Finally, this compound could be used as a tool to study the effects of environmental toxins on the human body.
Méthodes De Synthèse
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 3-amino-2-fluoro-2-methylpropyl amine. The reaction is carried out in a solvent such as methanol, and is usually carried out at a temperature of about 70°C. The reaction is catalyzed by a base such as pyridine, and the resulting product is a colorless, viscous liquid.
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZASCRLGCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

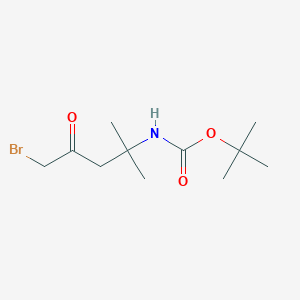

![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
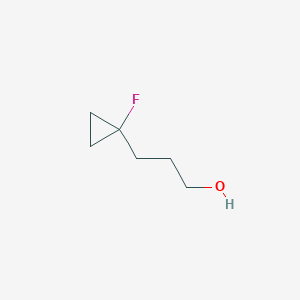
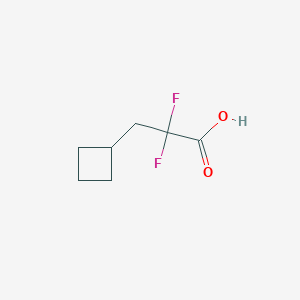
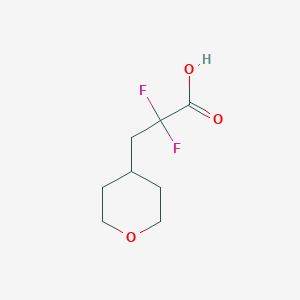
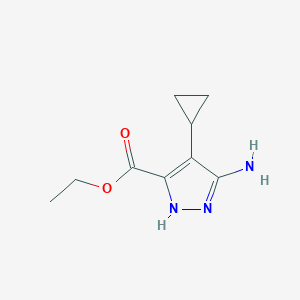
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
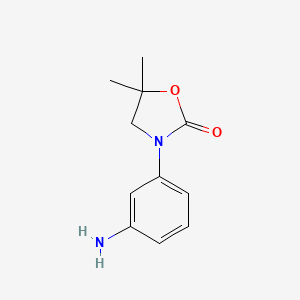
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
